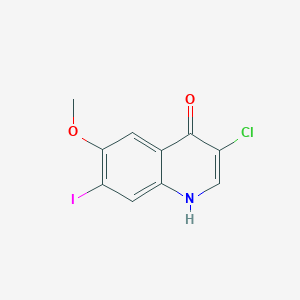
3-chloro-7-iodo-6-methoxyquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-7-iodo-6-methoxyquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, with its unique substitution pattern, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-iodo-6-methoxyquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a quinoline derivative.
Halogenation: Introduction of the chloro and iodo groups can be achieved through halogenation reactions using reagents like chlorine gas or iodine in the presence of a catalyst.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a base.
Cyclization: The final step may involve cyclization to form the quinolin-4(1H)-one core structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-7-iodo-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce the quinoline ring.
Substitution: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution could introduce various functional groups at the chloro or iodo positions.
Applications De Recherche Scientifique
3-chloro-7-iodo-6-methoxyquinolin-4(1H)-one may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-chloro-7-iodo-6-methoxyquinolin-4(1H)-one would depend on its specific biological or chemical activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through binding interactions. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-7-iodoquinolin-4(1H)-one: Lacks the methoxy group.
6-methoxyquinolin-4(1H)-one: Lacks the chloro and iodo groups.
7-iodo-6-methoxyquinolin-4(1H)-one: Lacks the chloro group.
Uniqueness
3-chloro-7-iodo-6-methoxyquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C10H7ClINO2 |
|---|---|
Poids moléculaire |
335.52 g/mol |
Nom IUPAC |
3-chloro-7-iodo-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7ClINO2/c1-15-9-2-5-8(3-7(9)12)13-4-6(11)10(5)14/h2-4H,1H3,(H,13,14) |
Clé InChI |
XXBRXPWYANWXML-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















